N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide - 1251601-64-5

N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Catalog Number: EVT-2948585
CAS Number: 1251601-64-5
Molecular Formula: C21H26N4O2
Molecular Weight: 366.465
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound belongs to a class of non-peptide CCR5 antagonists. [, , , ] CCR5 is a chemokine receptor that plays a crucial role in HIV-1 entry into cells. [, , , , ] Antagonists of CCR5 can potentially be used as therapeutic agents for the prevention of HIV-1 infection. [, , , , ]

Synthesis Analysis
  • Step 1: Synthesis of intermediate 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (3) from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde via elimination reaction, reduction reaction, and bromination. [, , , ]
  • Step 2: Preparation of intermediate 4-Chloro-N-ethyl-N-(piperidin-4-yl)benzamide (7) from piperidin-4-one through a four-step reaction. []
  • Step 3: Final synthesis of N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylbenzamide via an elimination reaction between intermediate 3 and intermediate 7. []
Molecular Structure Analysis
  • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy. [, ]
  • ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy. [, ]
  • ESI-MS: Electrospray Ionization Mass Spectrometry. []
Chemical Reactions Analysis

The synthesis of this compound mainly involves elimination and bromination reactions. The specific reaction conditions and reagents used are not detailed in the provided abstracts. [, , , ]

Mechanism of Action

Although the specific mechanism of action for this compound is not described in the provided abstracts, it is categorized as a CCR5 antagonist. [, , , ] This implies that it binds to the CCR5 receptor, blocking the binding of its natural ligands, such as chemokines, and consequently inhibiting downstream signaling pathways involved in HIV-1 entry.

3-amino-6-phenyl-N-(2-phenylethyl)pyrazin-2-carboxamide

    Compound Description: This compound is a pyrazine derivative identified as a potential Transforming Growth Factor (TGF) inhibitor. []

    Relevance: The compound shares the core pyrazine structure with N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide. Both compounds feature a phenyl ring substituent on the pyrazine, although at different positions. Additionally, both compounds contain an amide group, further emphasizing their structural similarity. []

3-amino-6-phenyl-N-(phenylmethyl)pyrazin-2-carboxamide

    Compound Description: Similar to the previous compound, this is another pyrazine derivative investigated for its TGF inhibitory activity. []

    Relevance: This compound displays a high degree of structural similarity to N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide. The core structure is identical, with both featuring a phenyl ring directly attached to the pyrazine. The presence of an amide group in both compounds reinforces their structural relationship. []

3-amino-N-cyclopentyl-6-phenylpyrazin-6-carboxamide

    Compound Description: This pyrazine derivative is structurally similar to the main compound and has been studied for its potential as a TGF inhibitor. []

    Relevance: This compound holds significant structural relevance to N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide. Notably, both share a cyclopentyl group directly attached to the amide nitrogen. Additionally, both compounds feature a phenyl ring directly linked to the pyrazine core, highlighting their structural similarity within the broader family of pyrazine derivatives. []

3-amino-N-cyclohexyl-6-phenylpyrazin-2-carboxamide

    Compound Description: This is a pyrazine-based compound researched for its TGF inhibitory properties. []

    Relevance: This compound shares a significant structural resemblance to N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide. Both possess a six-membered ring directly attached to the amide nitrogen, albeit with a cyclohexyl group in this compound and a cyclopentyl group in the main compound. Furthermore, both compounds contain a phenyl ring directly linked to the central pyrazine ring, emphasizing their close structural relationship. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

    Compound Description: This compound represents a novel non-peptide antagonist of the chemokine receptor CCR5, a key target for HIV-1 entry inhibition. It has shown promising biological activity. []

    Relevance: While this compound doesn't share the same core structure as N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, its significance lies in its similar biological activity as a CCR5 antagonist. This suggests a potential overlap in their therapeutic applications and highlights the relevance of exploring diverse chemical scaffolds for CCR5 antagonism. []

N-{1-[5-bromo-2-[(4-chlorobenzyl)oxy]benzyl]piperidin-4-yl}-N-ethylpicolinamide

    Compound Description: This compound is a novel non-peptide CCR5 antagonist, synthesized and characterized for its potential in combating HIV-1 infection. []

    Relevance: Although structurally distinct from N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, this compound exhibits a shared biological activity as a CCR5 antagonist. This common target makes it relevant in understanding the structure-activity relationship of CCR5 antagonists and underscores the potential of diverse chemical classes in targeting this receptor for therapeutic purposes. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

    Compound Description: This compound is identified as a novel non-peptide CCR5 antagonist, demonstrating the potential for developing new therapeutics against HIV-1. []

    Relevance: Though structurally different from N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, this compound is significant due to its shared biological activity as a CCR5 antagonist. This shared target highlights the possibility of developing structurally diverse compounds with similar therapeutic applications against HIV-1 by targeting the CCR5 receptor. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

    Compound Description: This compound represents a novel non-peptide antagonist of CCR5, synthesized and characterized for its potential in inhibiting HIV-1 entry. []

    Relevance: While structurally distinct from N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, this compound holds relevance due to its shared biological activity as a CCR5 antagonist. This common target underscores the potential of exploring diverse chemical structures in developing new therapeutic agents for HIV-1 infection by targeting the CCR5 receptor. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

    Compound Description: This novel non-peptide compound acts as a CCR5 antagonist, exhibiting promising inhibitory activity against the receptor with an IC50 of (5.35 ± 0.3) nmol/L. []

    Relevance: Despite lacking structural similarity to N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, this compound's significance lies in its common target and activity as a CCR5 antagonist. This shared focus on CCR5, a crucial receptor in HIV-1 infection, emphasizes the importance of exploring diverse chemical structures in the pursuit of developing effective anti-HIV therapeutics. []

Properties

CAS Number

1251601-64-5

Product Name

N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

IUPAC Name

N-cyclopentyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide

Molecular Formula

C21H26N4O2

Molecular Weight

366.465

InChI

InChI=1S/C21H26N4O2/c26-20(24-17-6-2-3-7-17)16-8-10-18(11-9-16)27-21-19(22-12-13-23-21)25-14-4-1-5-15-25/h8-13,17H,1-7,14-15H2,(H,24,26)

InChI Key

GJLHOUZHUYNFOV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.